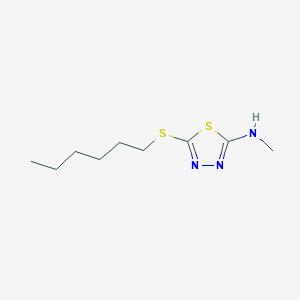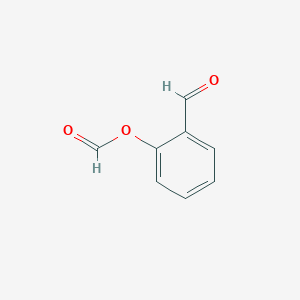
2-Formylphenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylphenyl formate is an organic compound characterized by the presence of a formyl group and a formate ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Formylphenyl formate can be synthesized through several methods. One common approach involves the formylation of phenol derivatives. The formylation reaction typically uses formylating agents such as formic acid, dimethylformamide, and phosphorus oxychloride in the Vilsmeier-Haack reaction . Another method involves the reaction of phenol with paraformaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as Lewis acids can facilitate the formylation reaction, making it more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylphenyl formate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formate ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-carboxyphenyl formate.
Reduction: Formation of 2-hydroxymethylphenyl formate.
Substitution: Formation of various substituted phenyl formates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-formylphenyl formate involves its reactivity with nucleophiles and electrophiles. The formyl group can act as an electrophile, reacting with nucleophiles to form various derivatives. The formate ester group can undergo hydrolysis to release formic acid, which can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
2-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a formate ester.
2-Formylphenyl acetate: Contains an acetate ester group instead of a formate ester.
Uniqueness: 2-Formylphenyl formate is unique due to its combination of a formyl group and a formate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
67198-60-1 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2-formylphenyl) formate |
InChI |
InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(7)11-6-10/h1-6H |
Clé InChI |
VSQUVOCAXKCSTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


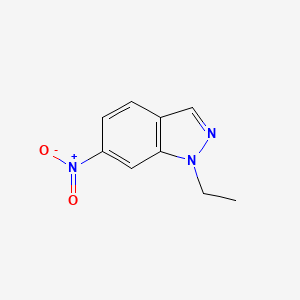
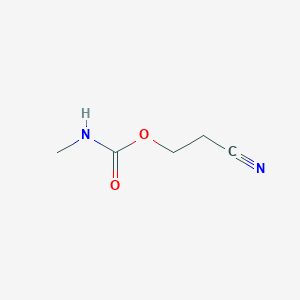

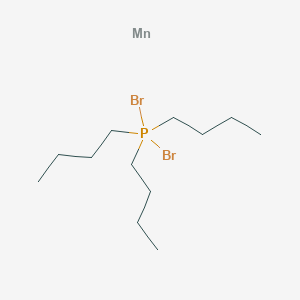

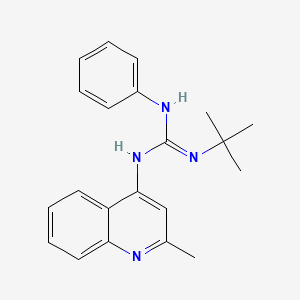

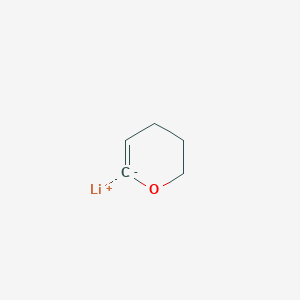
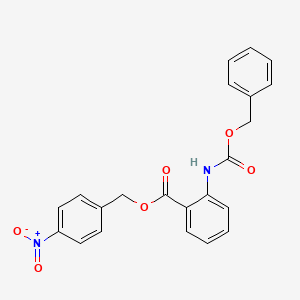
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
